2-(Diphenylphosphino)terephthalic acid; 98%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

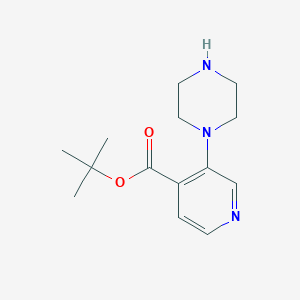

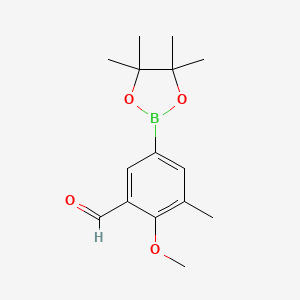

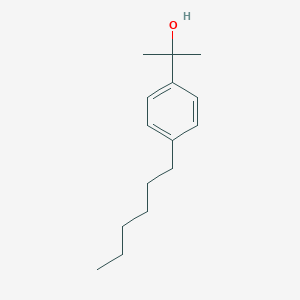

2-(Diphenylphosphino)terephthalic acid is a chemical compound with the molecular formula C20H15O4P . It has an average mass of 350.305 Da and a monoisotopic mass of 350.070801 Da . It is also known by other names such as 1,4-Benzenedicarboxylic acid, 2-(diphenylphosphino)- .

Molecular Structure Analysis

The molecular structure of 2-(Diphenylphosphino)terephthalic acid consists of a terephthalic acid moiety with a diphenylphosphino group attached . The molecule has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .

Physical And Chemical Properties Analysis

2-(Diphenylphosphino)terephthalic acid has a boiling point of 539.0±45.0 °C at 760 mmHg . Its vapor pressure is 0.0±1.5 mmHg at 25°C, and it has an enthalpy of vaporization of 85.9±3.0 kJ/mol . The flash point is 279.8±28.7 °C .

Scientific Research Applications

Click Chemistry Reactions

This compound is suitable for click chemistry reactions . Click chemistry is a type of chemical synthesis characterized by its modularity, wide scope, and the high yields of its reactions. It’s often used in drug discovery and biotechnology.

Staudinger Ligation

2-(Diphenylphosphino)terephthalic acid can be used as a Staudinger ligation reagent for the conjugation of amine and azide containing compounds or biomolecules . The Staudinger ligation is a chemoselective reaction used in organic chemistry and biochemistry to form covalent bonds between molecular fragments.

Synthesis of Iminophosphoranes

The compound can react with amine functionalized molecules to form iminophosphoranes . Iminophosphoranes are used in a variety of chemical reactions, including the synthesis of other phosphorus-containing compounds.

Synthesis of Aza-ylides

The azide-molecule can then react with the newly labeled phosphine to form the aza-ylide . Aza-ylides are intermediates in several organic reactions and have applications in the synthesis of complex organic molecules.

Drug Delivery Research

2-(Diphenylphosphino)terephthalic acid is used in research on drug delivery . Its unique properties may allow it to be used to create more effective drug delivery systems.

Research on MOFs Linkers

This compound is used in research on MOFs (Metal-Organic Frameworks) linkers . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a class of materials with potential applications in gas storage, separation, and catalysis.

Mechanism of Action

Target of Action

It is known that this compound is used as a linker in the synthesis of metal-organic frameworks (mofs) , suggesting that its targets could be metal ions or organic compounds that can coordinate with the phosphine and carboxylic acid groups.

Mode of Action

The mode of action of 2-(Diphenylphosphino)terephthalic acid involves its interaction with its targets through its phosphine and carboxylic acid groups . The phosphine group can coordinate with metal ions, while the carboxylic acid groups can form hydrogen bonds with other organic compounds .

Biochemical Pathways

Given its role in the synthesis of mofs, it may influence pathways related to the transport and storage of gases, drug delivery, and catalysis .

Result of Action

As a component of mofs, it contributes to their unique properties such as high porosity, large surface area, and tunable functionality .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2-(Diphenylphosphino)terephthalic acid . For instance, its reactivity and stability may be affected by the presence of oxygen or moisture .

properties

IUPAC Name |

2-diphenylphosphanylterephthalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15O4P/c21-19(22)14-11-12-17(20(23)24)18(13-14)25(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPYYNMORWSLMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C=CC(=C3)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15O4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Diphenylphosphino)terephthalic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.